

Core Principle: The Reaction of Nucleophiles with Electrophilic Nitrogen

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Compound of Interest

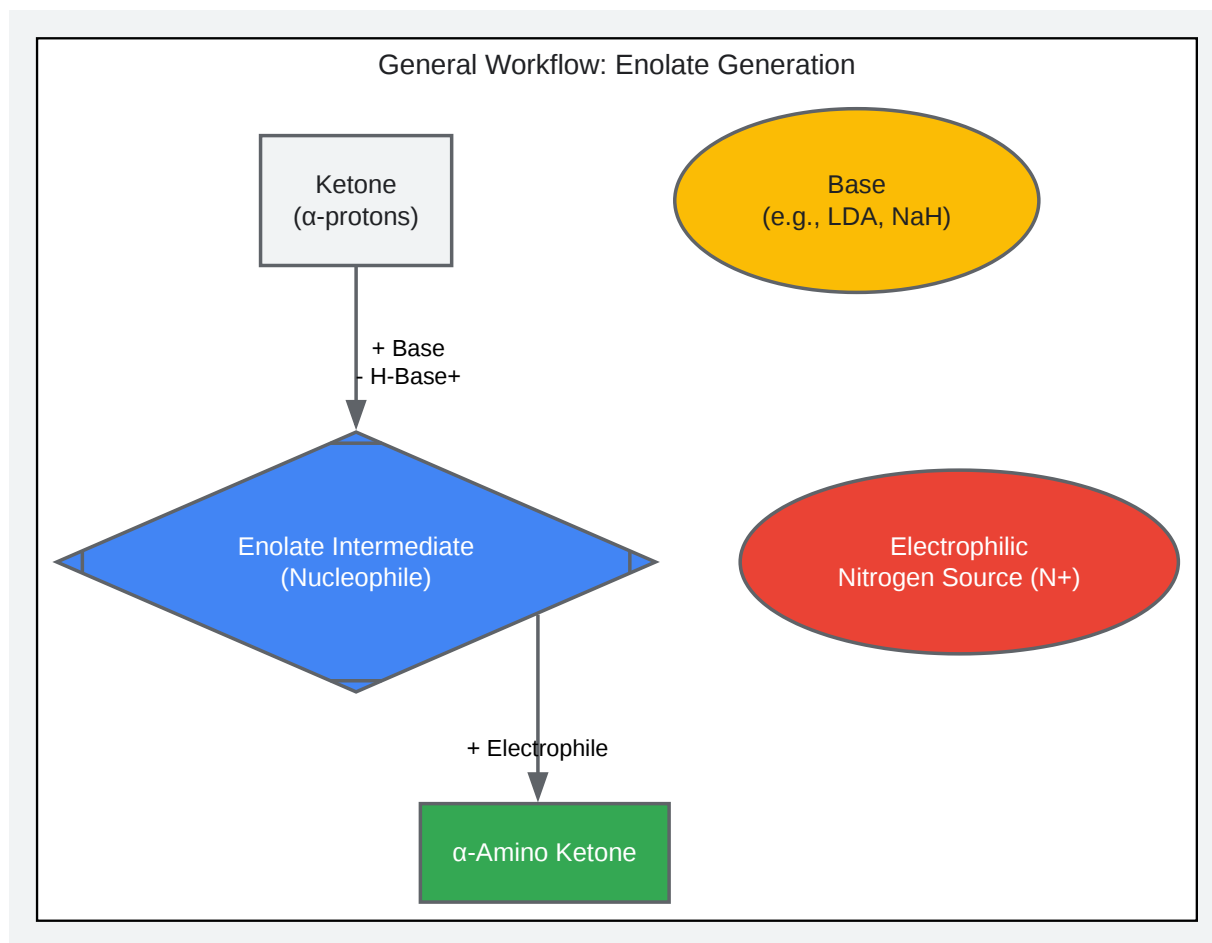
Compound Name: *O*-(*tert*-
Butyldimethylsilyl)hydroxylamine

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Electrophilic amination is conceptually the reverse of the more traditional nucleophilic amination (e.g., S_N2 reaction of an amine with an alkyl halide). In this "umpolung" or reverse-polarity approach, a carbanion, enolate, or organometallic species acts as the nucleophile, attacking a nitrogen atom that has been rendered electrophilic by attachment to an electron-withdrawing group or by its incorporation into a strained ring system.^{[1][2]}

The general workflow often begins with the generation of a carbon nucleophile, such as the deprotonation of a carbonyl compound to form an enolate.^{[3][4]}

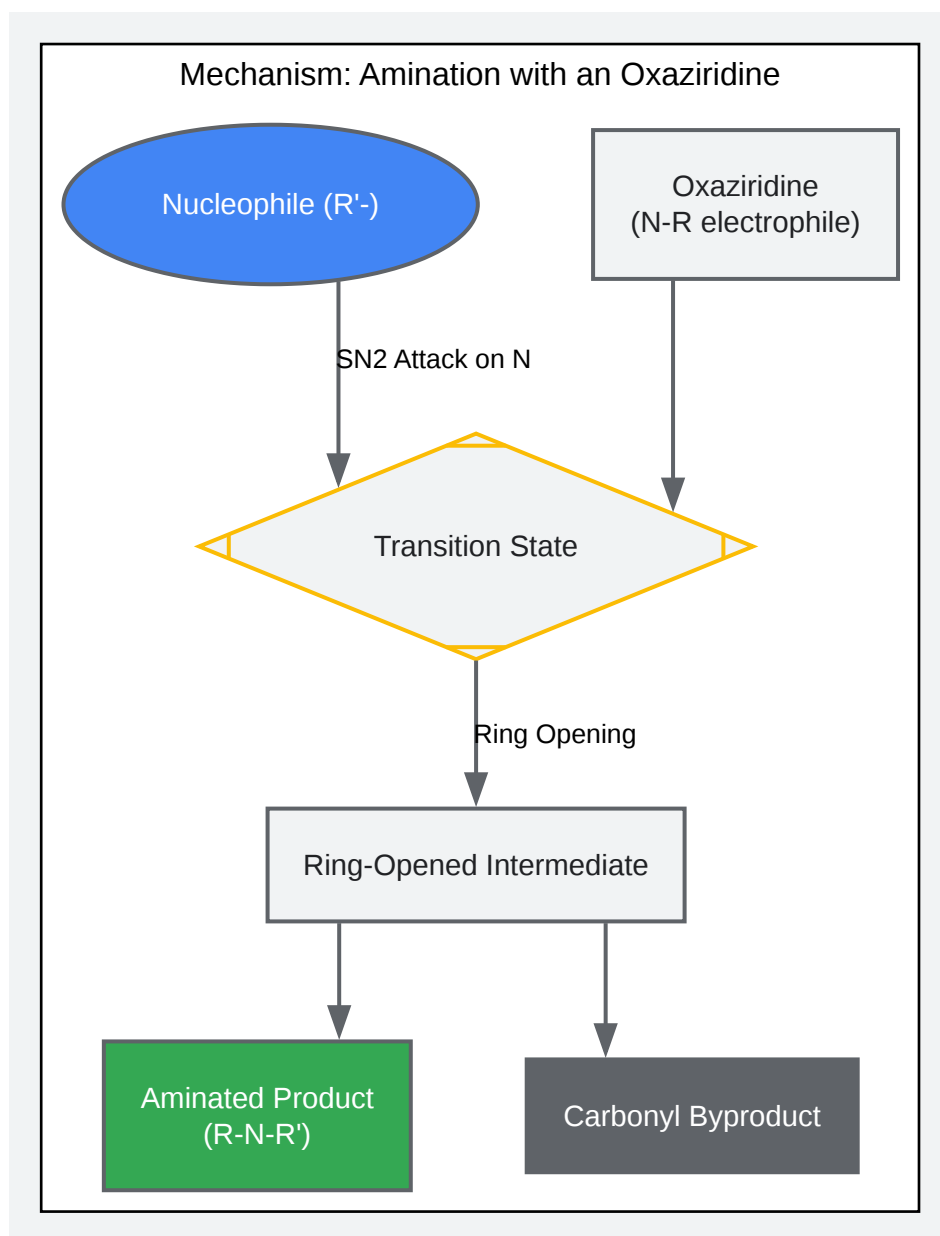


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General workflow for electrophilic amination of a ketone.

Amination with Oxaziridines

Oxaziridines are three-membered heterocyclic rings containing nitrogen and oxygen. The ring strain and the electronegative oxygen atom make the nitrogen atom highly electrophilic.^[5] N-Sulfonyloxaziridines (e.g., Davis' reagent) and N-Boc-oxaziridines are common examples.^{[6][7]} The reaction proceeds via a nucleophilic attack (S_N2-type mechanism) on the nitrogen atom, which leads to the opening of the strained three-membered ring.^{[8][9]}



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Nucleophilic attack on an oxaziridine nitrogen atom.

Quantitative Data: Amination of N-Benzyl Amino Acids

The reaction of N-benzyl amino acid salts with N-Boc-oxaziridine provides N-orthogonally diprotected hydrazino acids, which are valuable synthons.[6]

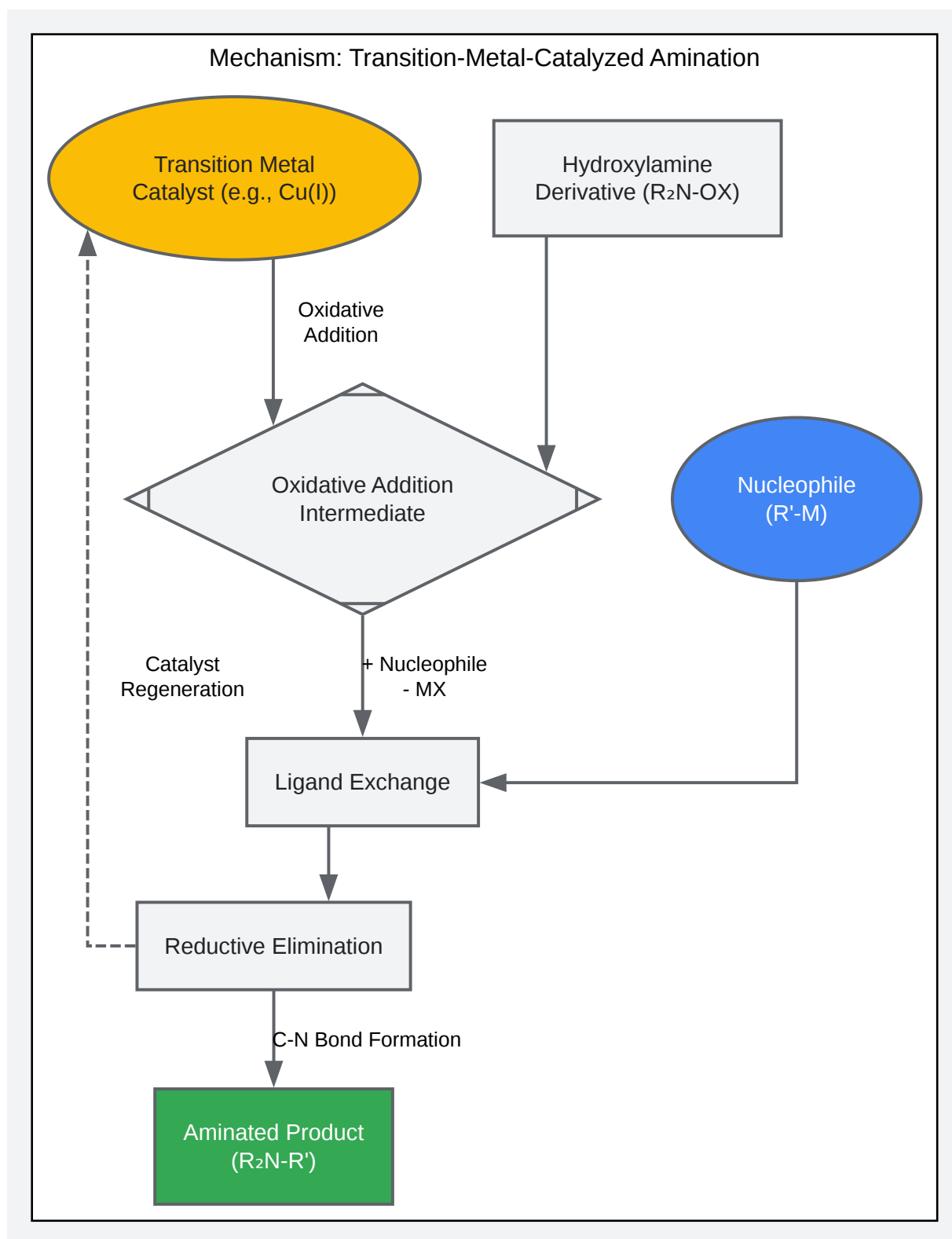
Entry	Amino Acid Side Chain (R)	Yield (%) ^[6]
1	-H (Glycine)	48
2	-CH ₃ (Alanine)	65
3	-CH(CH ₃) ₂ (Valine)	78
4	-CH ₂ Ph (Phenylalanine)	75
5	-(CH ₂) ₄ NH-Boc (Lysine)	85

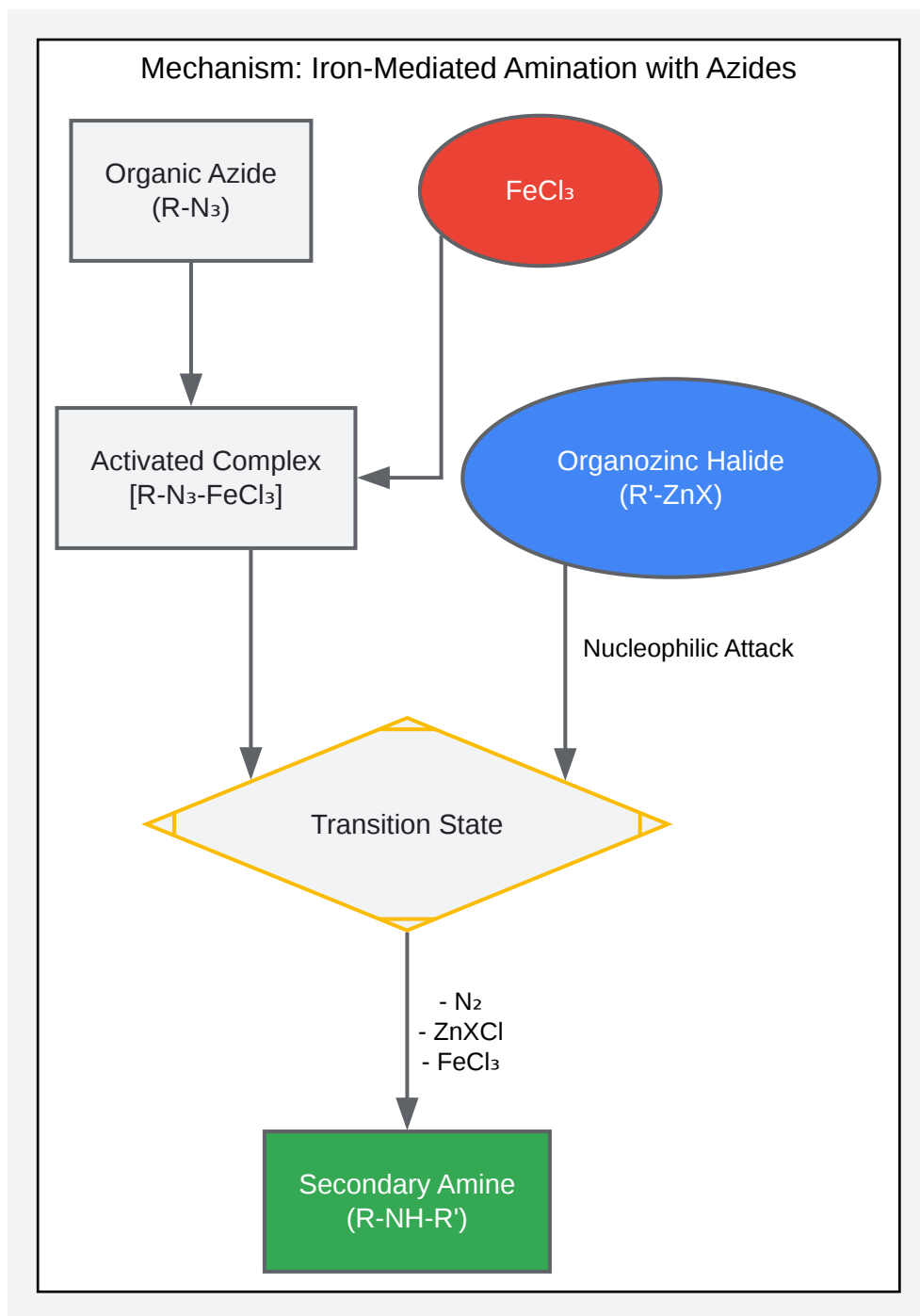
Experimental Protocol: Synthesis of N α -benzyl-N β -Boc- α -hydrazino Acid (Valine derivative)^[6]

- **Salt Formation:** To a solution of N-benzyl-L-valine (1.0 eq) in CH₂Cl₂ at 0 °C, add a 25% aqueous solution of tetramethylammonium hydroxide (1.0 eq).
- **Solvent Removal:** Stir the mixture for 10 minutes, and then evaporate the solvent under reduced pressure to yield the corresponding ammonium salt as a white solid.
- **Amination Reaction:** Dissolve the salt in anhydrous CH₂Cl₂ and cool the solution to -78 °C under a nitrogen atmosphere.
- **Reagent Addition:** Add a solution of N-Boc-3-(trichloromethyl)oxaziridine (1.2 eq) in CH₂Cl₂ dropwise over 30 minutes.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
- **Workup:** Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Amination with Hydroxylamine Derivatives

Hydroxylamine derivatives, with the general structure R_2N-OX , are a versatile class of electrophilic aminating agents. The electrophilicity of the nitrogen is modulated by the nature of the 'X' leaving group, which is often an acyl, sulfonyl, or phosphinoyl moiety.^[1]^[10] The reaction can proceed through an uncatalyzed direct substitution or via a transition-metal-catalyzed cycle.^[10]





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